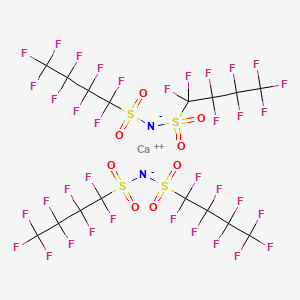![molecular formula C18H15ClN2OS B1487030 6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol CAS No. 339279-11-7](/img/structure/B1487030.png)
6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol
Vue d'ensemble
Description
“6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol” is a chemical compound with the linear formula C17H14ClN3S . It belongs to the pyrimidinol family.
Molecular Structure Analysis
The SMILES string of the compound isNC1=NC (C2=CC=CC=C2)=NC (SCC3=CC=C (Cl)C=C3)=C1 . This represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
The molecular formula of the compound is C17H14ClN3S, and it has a molar mass of 342.84 g/mol . The melting point is reported to be 162-164°C .Applications De Recherche Scientifique
Pharmaceutical Chemistry
This compound is part of a unique collection of chemicals used in early discovery research within pharmaceutical chemistry. It’s utilized for the synthesis of various pharmaceutical agents due to its structural versatility and reactivity .
Organic Synthesis
As a building block in organic synthesis, this molecule can be used to construct more complex molecules. Its benzylsulfanyl and pyrimidinol groups are functional handles that can undergo further chemical transformations .
Material Science
In material science, the compound’s sulfur-containing moiety could be explored for the development of new materials, such as polymers or coatings, which require specific properties like thermal stability or chemical resistance .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical chemistry, particularly in chromatography and spectroscopy, to help identify or quantify similar structures in complex mixtures .
Bioorganic Chemistry
In bioorganic chemistry, researchers might investigate the interaction of this compound with biological molecules, exploring its potential as a bioactive molecule or a probe for understanding biological processes .
Environmental Chemistry
This compound could be studied for its environmental impact, particularly its behavior in water and soil, and its potential as a remediation agent for pollutants due to its specific chemical properties .
Computational Chemistry
Computational studies could explore the electronic properties, molecular docking, and theoretical aspects of this compound, aiding in the design of new molecules with desired properties .
Medicinal Chemistry
In medicinal chemistry, the compound’s structure could be modified to create derivatives with potential therapeutic effects, such as enzyme inhibitors or receptor modulators .
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanylmethyl]-2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-15-8-6-13(7-9-15)11-23-12-16-10-17(22)21-18(20-16)14-4-2-1-3-5-14/h1-10H,11-12H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQWBNBTDNZKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(4-Chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



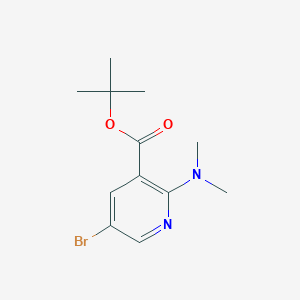

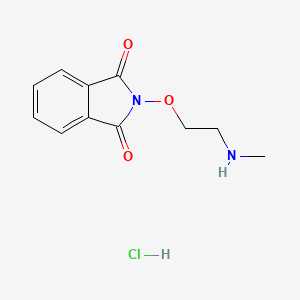
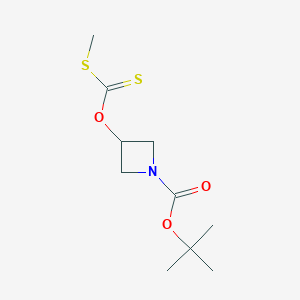


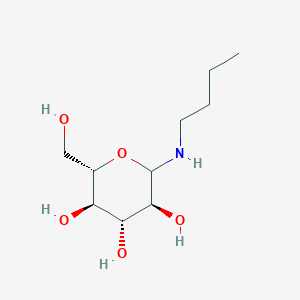
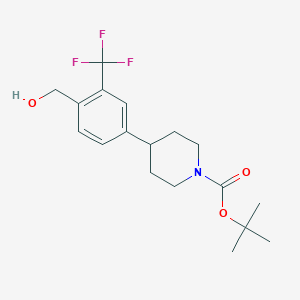
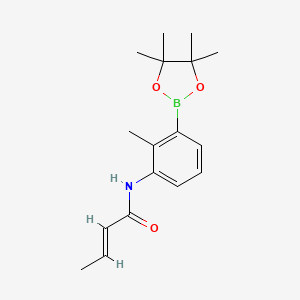
![2-Isopropoxy-4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine](/img/structure/B1486962.png)
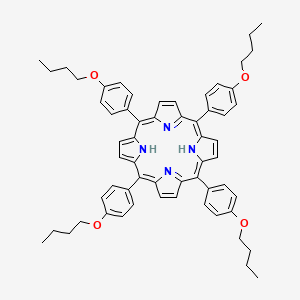
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1486965.png)

